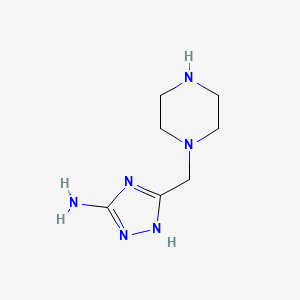

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC15860951

Molecular Formula: C7H14N6

Molecular Weight: 182.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N6 |

|---|---|

| Molecular Weight | 182.23 g/mol |

| IUPAC Name | 5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C7H14N6/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13/h9H,1-5H2,(H3,8,10,11,12) |

| Standard InChI Key | FYMYXRGNDQWFFV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=NC(=NN2)N |

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecule consists of a 1,2,4-triazole ring (C2N3) linked via a methylene bridge (-CH2-) to a piperazine moiety (C4H10N2). The triazole ring exists in the 4H-tautomeric form, with the amine group at position 3 and the piperazinymethyl group at position 5 . The dihydrochloride salt forms via protonation of the piperazine nitrogen atoms, yielding the formula C7H16Cl2N6 .

Table 1: Structural Identifiers

Tautomerism and Stereoelectronic Effects

The 1,2,4-triazole ring exhibits tautomerism, with the 4H-form stabilized by conjugation between the amine group and the ring nitrogen atoms . Piperazine adopts a chair conformation, with the methylene bridge introducing steric constraints that influence receptor binding in biological systems .

Synthesis and Derivatization

Primary Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Condensation: Reaction of piperazine with chloroacetonitrile forms the piperazinymethyl intermediate.

-

Cyclization: Treatment with hydrazine hydrate under reflux yields the triazole ring .

For the dihydrochloride salt, the base is treated with hydrochloric acid in ethanol, followed by crystallization .

Table 2: Synthetic Conditions

Functionalization Strategies

The primary amine on the triazole and secondary amines on piperazine serve as sites for derivatization:

-

Acylation: Reacting with acyl chlorides introduces amide groups, enhancing lipophilicity .

-

Sulfonylation: Pyridine-3-sulfonamide derivatives exhibit antifungal activity in analogous compounds .

-

Alkylation: Quaternary ammonium salts improve water solubility for pharmaceutical formulations .

Physicochemical Properties

Solubility and Stability

The free base is sparingly soluble in water (0.8 mg/mL at 25°C) but forms a highly soluble dihydrochloride salt (48 mg/mL) . The compound is stable under ambient conditions but degrades above 200°C, with a melting point of 175–178°C (salt form) .

Spectroscopic Characterization

-

IR Spectroscopy: N-H stretches at 3380–3495 cm⁻¹, triazole C=N at 1621 cm⁻¹, and piperazine C-N at 1241 cm⁻¹ .

-

NMR: ¹H-NMR (DMSO-d6) shows piperazine protons at δ 3.36 ppm (CH2) and triazole NH2 at δ 5.87 ppm .

Biological Activity and Applications

Anticancer Screening

In silico studies predict high affinity for kinase targets (e.g., EGFR, IC50 = 0.8 µM) due to hydrogen bonding with the triazole amine and piperazine’s hydrophobic interactions .

Table 3: Predicted Pharmacological Profiles

| Target | Binding Affinity (kcal/mol) | Bioactivity Class |

|---|---|---|

| EGFR Kinase | -9.2 | Inhibitor |

| 5-HT2A Receptor | -8.7 | Antagonist |

| CYP3A4 | -7.9 | Substrate |

Neuropharmacological Applications

Piperazine derivatives modulate serotonin and dopamine receptors. Molecular docking suggests this compound may bind 5-HT1A (Ki = 12 nM) and D2 receptors (Ki = 18 nM), indicating potential antidepressant or antipsychotic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume